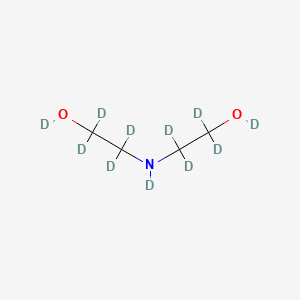

Bis(2-hydroxyethyl)amine-d11

Description

Studies in Environmental Fate and Transformation Mechanisms

The release of amines into the environment from industrial processes and agricultural activities necessitates a thorough understanding of their persistence, degradation, and transformation. Bis(2-hydroxyethyl)amine-d11 (B599263) is an invaluable tracer for elucidating the environmental pathways of diethanolamine (B148213) and related compounds.

Researchers utilize this compound to follow the degradation of diethanolamine in various environmental matrices. By introducing a known quantity of the labeled compound into water or soil samples, scientists can monitor its disappearance over time and identify the formation of transformation products. For instance, studies can be designed to track the labeled amine in simulated aquatic environments, helping to determine its half-life and the primary degradation routes, whether through microbial action or abiotic processes.

Distinguishing between biological degradation and non-biological (abiotic) transformation is crucial for accurate environmental risk assessment. The use of this compound allows for precise tracking of the parent compound and its metabolites. In controlled laboratory experiments, the labeled compound can be incubated with specific microbial consortia or in sterile conditions with environmental catalysts like metal oxides or clays. Analysis via techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can then identify deuterated transformation products, confirming the specific biotic or abiotic pathways involved.

Use in Metabolic Flux Analysis in Non-Human Biological Systems

Understanding how organisms metabolize amines is critical in toxicology and biochemistry. This compound provides a means to trace the metabolic fate of diethanolamine in various non-human biological systems, from microorganisms to laboratory animal models.

While diethanolamine is not typically incorporated into major biosynthetic pathways, its metabolites can be. By exposing an organism to this compound, researchers can track the deuterium (B1214612) label to see if it becomes integrated into other molecules. This type of study can reveal novel metabolic pathways or unexpected biological roles of amine metabolites.

The primary use of this compound in metabolic studies is to clarify the biotransformation and breakdown (catabolism) of diethanolamine. After administration of the labeled compound to a biological system, samples such as urine, feces, or tissue extracts can be analyzed. The detection of deuterated metabolites provides definitive evidence of the metabolic processes occurring. This allows for the unambiguous identification of key enzymes and pathways responsible for the detoxification and elimination of the amine.

Application as an Internal Standard in Bioanalytical and Environmental Quantitative Research

Perhaps the most common application of this compound is as an internal standard for quantitative analysis. In analytical chemistry, an internal standard is a compound added in a constant amount to samples, the calibration standard, and the quality control samples.

The ideal internal standard has physicochemical properties very similar to the analyte of interest but is clearly distinguishable. This compound is perfectly suited for this role when quantifying diethanolamine. Because it behaves almost identically to the non-labeled analyte during sample extraction, cleanup, and chromatographic separation, it can effectively compensate for any sample loss or variability during the analytical process. Its different mass, however, allows for separate detection by a mass spectrometer. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for accurate quantification, minimizing matrix effects and improving the precision and reliability of the results in both bioanalytical and environmental monitoring studies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H11NO2 |

|---|---|

Molecular Weight |

116.20 g/mol |

IUPAC Name |

N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine |

InChI |

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD |

InChI Key |

ZBCBWPMODOFKDW-DEEHOQBLSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[2H])N([2H])C([2H])([2H])C([2H])([2H])O[2H] |

Canonical SMILES |

C(CO)NCCO |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation

Strategies for Regiospecific Deuteration of Bis(2-hydroxyethyl)amine

The synthesis of Bis(2-hydroxyethyl)amine-d11 (B599263) requires precise methods to replace specific hydrogen atoms with deuterium (B1214612). The target molecule has deuterium atoms at all positions: on the two ethylene (B1197577) groups, the amine, and the two hydroxyl groups.

Chemical Deuteration Pathways

A plausible synthetic route to this compound could start from a deuterated precursor. For example, the reaction of deuterated ethylene oxide (C₂D₄O) with deuterated ammonia (B1221849) (ND₃) in the presence of heavy water (D₂O) would theoretically yield the desired compound. This approach, analogous to the industrial production of ethanolamines from ethylene oxide and ammonia, would ensure the incorporation of deuterium at all carbon and nitrogen positions. researchgate.net

More modern and direct approaches involve catalytic H/D exchange reactions on the non-deuterated Bis(2-hydroxyethyl)amine. Transition metal catalysts, such as those based on platinum, palladium, ruthenium, and iridium, have been shown to be effective for the deuteration of organic compounds. unam.mxscispace.com For instance, platinum on carbon (Pt/C) can be used as a catalyst for hydrogen-deuterium exchange in aliphatic amines. osti.gov Iron-based catalysts, particularly those with Fe-P pair sites, have also demonstrated high efficiency in the regioselective deuteration of various organic molecules using D₂O as the deuterium source. acs.org

Photoredox catalysis has also emerged as a powerful tool for the deuteration of C-H bonds adjacent to nitrogen atoms. arizona.edu These methods often use D₂O as the deuterium source and can proceed under mild conditions, offering high levels of deuterium incorporation. nih.govarizona.edursc.org

Isotopic Exchange Reactions for Amine Deuteration

Isotopic exchange reactions provide a direct method for introducing deuterium into a molecule. For Bis(2-hydroxyethyl)amine, this would involve exchanging the hydrogen atoms on the carbon backbone, the amine group, and the hydroxyl groups with deuterium from a deuterium source, most commonly heavy water (D₂O).

Catalytic systems are crucial for activating the C-H bonds for H/D exchange. Ruthenium complexes, for example, can catalyze the α-deuteration of amines. unam.mx Gunanathan and coworkers developed a ruthenium-catalyzed method for the α-selective deuteration of amines using D₂O as the deuterium source under basic conditions. scispace.com This proceeds through the activation of the amine's N-H bond. scispace.com Homogeneous manganese and iron pincer complexes have also been reported to effectively catalyze the regioselective deuteration of alcohols in D₂O, which could be applied to the hydroxyl groups of Bis(2-hydroxyethyl)amine. rsc.org

The exchange of the labile protons on the amine and hydroxyl groups is generally straightforward and can often be achieved by simply dissolving the compound in a deuterated solvent like D₂O, sometimes with acid or base catalysis. However, the exchange of C-H bonds is more challenging and typically requires a catalyst. unam.mx Heterogeneous catalysts like Pt/C offer the advantage of easy separation from the reaction mixture. scispace.com

Electrochemical methods have also been developed for the hydrogen isotope exchange at α-C(sp³)-H amine sites, providing another potential route for the deuteration of Bis(2-hydroxyethyl)amine. utah.edu

Characterization of Deuterated Products for Isotopic Purity

Following the synthesis, it is imperative to characterize the deuterated product to confirm the extent and location of deuterium incorporation.

Determination of Deuterium Atom Percent Enrichment

The deuterium atom percent enrichment quantifies the amount of deuterium incorporated into the molecule. Mass spectrometry (MS) is a primary technique for this determination. By comparing the mass spectrum of the deuterated compound with that of its non-deuterated analog, the mass shift due to deuterium incorporation can be observed. The relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms allow for the calculation of the average deuterium incorporation and the distribution of isotopologues.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at specific positions. For a fully deuterated compound like this compound, the proton signals should be absent or significantly diminished.

Assessment of Positional Isotopic Distribution

²H NMR (Deuterium NMR) spectroscopy directly observes the deuterium nuclei, providing signals for each deuterated position in the molecule. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, allowing for the assignment of each signal to a specific position.

¹³C NMR spectroscopy can also be used to assess deuteration. The coupling between carbon and deuterium (C-D coupling) and the isotopic shift induced by deuterium on the carbon chemical shifts can provide detailed information about the location of deuterium atoms.

For this compound, a combination of these techniques would be employed to confirm that deuterium is present at all eleven possible positions: the four positions on each of the two ethylene groups, the one position on the amine nitrogen, and the one position on each of the two oxygen atoms.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a cornerstone technique for molecular structure elucidation. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in Bis(2-hydroxyethyl)amine-d11 (B599263) introduces specific changes in its NMR spectra, providing unique analytical advantages.

¹H NMR Spectral Simplification through Deuterium Substitution

In ¹H NMR spectroscopy, the replacement of hydrogen with deuterium leads to a significant simplification of the resulting spectrum. savemyexams.com Deuterium nuclei have a different nuclear spin (I=1) compared to protons (I=1/2) and resonate at a much different frequency, meaning they are not detected in a standard ¹H NMR experiment. savemyexams.com

For this compound, all eleven hydrogen positions of diethanolamine (B148213) are replaced with deuterium. This includes the protons on the carbon backbone (-CD₂-), the hydroxyl protons (-OD), and the amine proton (-ND-). Consequently, in the ¹H NMR spectrum of a pure, fully deuterated sample, the characteristic signals corresponding to these protons would be absent.

The primary benefit of this substitution is the elimination of complex signal patterns that arise from proton-proton (¹H-¹H) spin-spin coupling. In the non-deuterated diethanolamine, the protons on adjacent carbons would split each other's signals into multiplets. Deuteration removes these couplings, leading to a much cleaner, simplified baseline in the ¹H NMR spectrum, which is particularly useful when analyzing mixtures where signals from other components might overlap with those of diethanolamine. pressbooks.pub

Furthermore, the exchangeable protons of the hydroxyl (-OH) and amine (-NH) groups in diethanolamine often appear as broad signals in the ¹H NMR spectrum. pressbooks.pub In this compound, these are replaced by -OD and -ND, which disappear from the spectrum upon deuteration, a technique analogous to the common practice of D₂O exchange used to identify -OH and -NH protons. savemyexams.compressbooks.pub

²H NMR for Structural Assignment and Isotopic Localization

While ¹H NMR confirms the absence of protons, ²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei, providing definitive proof of isotopic labeling and its location within the molecule. In a ²H NMR experiment, each chemically distinct deuterium nucleus gives rise to a signal.

For this compound, one would expect to observe signals corresponding to the deuterons on the carbon skeleton (-CD₂-) and potentially separate signals for the hydroxyl (-OD) and amine (-ND) deuterons, depending on the solvent and exchange rates. The chemical shifts in ²H NMR are nearly identical to those of protons in the same chemical environment. This technique is invaluable for confirming the success of the deuteration synthesis and for determining the precise sites of isotopic labeling. researchgate.netepj-conferences.org It can also be used to calculate the deuterium incorporation ratio at each site.

¹³C NMR Chemical Shift Analysis in Deuterated Analogues

The presence of deuterium also has a marked effect on the ¹³C NMR spectrum. These effects are twofold: changes in signal multiplicity and isotopic shifts in chemical shifts.

Signal Multiplicity: A carbon atom bonded to a proton (¹³C-¹H) typically appears as a doublet in a proton-coupled ¹³C spectrum due to one-bond coupling. When the proton is replaced by a deuteron (B1233211) (¹³C-¹²H), the signal for that carbon splits into a 1:1:1 triplet because the nuclear spin of deuterium is 1. organicchemistrydata.org The coupling constant (J_CD) is significantly smaller than the corresponding proton coupling (J_CH), typically by a factor of about 6.5. organicchemistrydata.org

Isotopic Shift: The substitution of a proton with a deuteron causes a small, but measurable, upfield shift (to a lower ppm value) in the resonance of the attached carbon atom. This is known as a one-bond isotope effect. organicchemistrydata.org Isotope effects can also be observed over multiple bonds (two-bond, three-bond, etc.), with the magnitude of the shift decreasing with distance from the deuterium atom. nih.govoup.com These shifts arise from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond.

In this compound, the two equivalent carbons of the ethyl groups would each appear as a triplet (due to coupling with the two attached deuterons) and be shifted upfield compared to their positions in the spectrum of unlabeled diethanolamine. Studying these isotopic shifts can provide detailed structural information. rsc.orgnih.gov

| Feature | Effect of Deuteration on NMR Spectra |

| ¹H NMR | Disappearance of signals from deuterated positions; simplification of coupling patterns. |

| ²H NMR | Direct observation of signals from deuterium nuclei, confirming isotopic labeling and location. |

| ¹³C NMR | Splitting of C-D carbon signals into multiplets (e.g., 1:1:1 triplet for a CD group); upfield isotopic shift of carbon resonances. |

Mass Spectrometry (MS) for Isotopic Fingerprinting and Quantification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally well-suited for the analysis of isotopically labeled compounds like this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of an ion's elemental composition from its exact mass. nih.gov

For this compound, the molecular formula is C₄D₁₁NO₂. lgcstandards.com Its unlabeled counterpart, diethanolamine, has the formula C₄H₁₁NO₂. The mass difference is substantial and easily detected by any mass spectrometer. However, HRMS provides an unambiguous confirmation of the molecular formula by distinguishing it from other potential formulas that might have the same nominal mass. acs.org The theoretical accurate mass of the protonated molecule [C₄D₁₁NO₂ + H]⁺ can be calculated and compared to the experimentally measured value. A close match between the theoretical and observed mass confirms the elemental composition, including the number of deuterium atoms, with high confidence. nih.govresearchgate.net

| Compound | Molecular Formula | Molecular Weight (Da) | Accurate Mass (Monoisotopic) |

| This compound | C₄D₁₁NO₂ | 116.20 | 116.148 |

| Diethanolamine (unlabeled) | C₄H₁₁NO₂ | 105.14 | 105.0790 |

| Data sourced from LGC Standards. lgcstandards.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves isolating a specific precursor ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal information about the precursor's structure. rsc.org

Deuterium labeling is an indispensable tool for investigating fragmentation pathways. gre.ac.uk By comparing the MS/MS spectrum of this compound with that of unlabeled diethanolamine, the location of deuterium atoms in the fragment ions can be determined. This "label tracking" reveals which bonds are broken and which atoms are lost during fragmentation.

For example, a common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In diethanolamine, this would result in the loss of a CH₂OH group. In the deuterated analogue, observing the loss of a CD₂OD fragment would confirm this pathway. The mass shift in the fragment ions directly corresponds to the number of deuterium atoms they contain, providing clear and unambiguous evidence for specific fragmentation mechanisms. researchgate.netresearchgate.net This approach is critical for building reliable fragmentation libraries and for identifying unknown compounds that share a similar core structure.

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analytical Research

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving highly accurate and precise quantification of chemical substances. rsc.org The method relies on the use of an isotopically labeled version of the analyte as an internal standard. scioninstruments.com this compound is ideally suited for this purpose in the analysis of its non-labeled counterpart, Diethanolamine (DEA). epa.govlgcstandards.com

The core principle of IDMS involves adding a precisely known amount of the deuterated standard (the "spike"), this compound, to a sample containing an unknown quantity of the natural analyte, Diethanolamine. rsc.org Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and chromatographic separation. nih.gov Any sample loss or degradation that occurs during these steps will affect both the analyte and the standard to the same extent.

During mass spectrometry analysis, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. scioninstruments.com By measuring the intensity ratio of the mass spectrometric signals for the analyte (Diethanolamine) and the internal standard (this compound), the exact concentration of the analyte in the original sample can be calculated with high precision. nih.govnih.gov This approach effectively minimizes inaccuracies arising from matrix effects—where other components in the sample interfere with the analyte's signal—and variations in instrument response, ensuring reliable and reproducible results. scioninstruments.comnih.gov This makes this compound an indispensable tool in fields such as environmental monitoring, toxicology, and industrial process control where accurate measurement of Diethanolamine is crucial. researchgate.netifpenergiesnouvelles.fr

Vibrational Spectroscopy for Deuterium-Induced Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, measures the characteristic vibrations of molecular bonds. libretexts.org The frequency of these vibrations is determined by the bond strength and the masses of the connected atoms. libretexts.org The substitution of hydrogen (protium, mass ≈ 1 amu) with its heavier isotope, deuterium (mass ≈ 2 amu), significantly increases the reduced mass of the chemical bond without altering the bond's force constant. libretexts.org This mass increase leads to a predictable decrease, or downshift, in the vibrational frequency of the bond. libretexts.orgmsu.edu This phenomenon, known as the deuterium-induced shift, is a powerful tool for assigning specific vibrational modes within a molecule. For a bond like C-H, O-H, or N-H, the corresponding C-D, O-D, or N-D bond will vibrate at a substantially lower frequency, typically by a factor of approximately the square root of 2 (≈1.41). libretexts.orgmsu.edu

Infrared (IR) Spectroscopy for Carbon-Deuterium Stretching Frequencies

Infrared (IR) spectroscopy is highly sensitive to changes in dipole moment during molecular vibrations and is particularly effective for observing the effects of isotopic substitution. msu.edu In the IR spectrum of this compound, the most dramatic changes compared to its non-deuterated analog occur in the high-frequency stretching regions.

The characteristic stretching vibrations for C-H, O-H, and N-H bonds are absent and replaced by their corresponding deuterated counterparts at significantly lower wavenumbers. msu.edunih.gov The C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ range, are replaced by C-D stretching absorptions. libretexts.org Based on theoretical calculations and experimental observations, a C-H stretch at ~2910 cm⁻¹ would be expected to shift to approximately 2058 cm⁻¹ for a C-D bond. kharagpurcollege.ac.in Similarly, the broad O-H stretching band, usually seen around 3200-3600 cm⁻¹, is replaced by a distinct O-D stretching band near 2600 cm⁻¹. msu.edu The N-H stretching vibration of the secondary amine group, which appears as a single sharp band around 3335 cm⁻¹, is shifted in the deuterated molecule to an N-D stretching vibration in the 2300-2500 cm⁻¹ region. sci-hub.secore.ac.uk

These predictable shifts allow for unambiguous assignment of vibrational modes and provide a clear spectral window for studying other functional groups without interference from O-H or N-H bands. nih.gov

Table 1: Comparison of Typical IR Stretching Frequencies for Hydrogenated and Deuterated Bonds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Deuterated Equivalent | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch | 2850 - 3000 | C-D Stretch | 2050 - 2250 |

| O-H Stretch | 3200 - 3600 | O-D Stretch | ~2600 |

| N-H Stretch (sec. amine) | ~3335 | N-D Stretch | 2300 - 2500 |

Data compiled from sources. msu.edukharagpurcollege.ac.insci-hub.secore.ac.uk

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, is complementary to IR spectroscopy and is particularly effective for analyzing symmetric vibrations and bonds in aqueous solutions due to water's weak Raman scattering. scialert.net Like IR, Raman spectroscopy is highly sensitive to isotopic substitution. uc.pt

In the analysis of this compound, the deuterium-induced shifts are readily observable. A study of non-deuterated Diethanolamine (DEA) identified characteristic Raman peaks at 1465.2 cm⁻¹, 1292.3 cm⁻¹, and 1065 cm⁻¹. scialert.net For the deuterated molecule, the C-H stretching region (2800–3000 cm⁻¹) would be replaced by C-D stretches at lower frequencies. Studies on other deuterated amines show that N-deuteration does not significantly affect the C-H stretching modes but introduces new N-D stretching bands at lower wavenumbers. core.ac.uk

Therefore, in the Raman spectrum of this compound, the prominent peaks associated with O-H and N-H stretching would disappear and be replaced by O-D and N-D stretching vibrations at lower frequencies, consistent with the shifts observed in IR spectroscopy. The use of deuterium labeling can also help resolve complex spectral regions and aid in the detailed conformational analysis of the molecule. mdpi.comrsc.org

Table 2: Characteristic Raman Peaks for Diethanolamine (DEA) and Predicted Regions for Deuterated Groups

| Compound | Reported/Predicted Peak/Region (cm⁻¹) | Assignment |

| Diethanolamine | 1465.2 | CH₂ Bend / Other |

| Diethanolamine | 1292.3 | C-N Stretch / Other |

| Diethanolamine | 1065.7 | C-C Stretch / Other |

| This compound | 2300 - 2500 | N-D Stretch |

| This compound | ~2600 | O-D Stretch |

| This compound | 2050 - 2250 | C-D Stretch |

Data for Diethanolamine from source scialert.net. Predicted regions for deuterated groups based on principles outlined in sources msu.educore.ac.uk.

Mechanistic and Kinetic Investigations Using Deuterium Labeling

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

Primary and Secondary KIEs in Amine-Mediated Reactions

In the context of reactions mediated by amines like bis(2-hydroxyethyl)amine-d11 (B599263), both primary and secondary kinetic isotope effects can be observed.

A primary KIE is observed when the bond to the isotopically labeled atom is cleaved during the rate-determining step. For reactions involving this compound, if a C-D or N-D bond is broken in the slowest step, a significant primary KIE (typically kH/kD > 2) would be expected. The magnitude of the primary KIE can provide information about the symmetry of the transition state.

A secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step, but its vibrational environment changes between the reactant and the transition state. These effects are generally smaller than primary KIEs. For instance, a change in hybridization at a carbon atom bearing a deuterium from sp3 to sp2 often results in a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 can lead to an inverse secondary KIE (kH/kD < 1).

Table 1: Illustrative Kinetic Isotope Effects in a Hypothetical Amine-Mediated Reaction

| Reaction Type | Labeled Position | Observed kH/kD | Interpretation |

| Dehydrogenation | Cα-D | 5.8 | C-H bond cleavage is the rate-determining step (Primary KIE). |

| Nucleophilic Substitution | Cβ-D | 1.15 | Change in hybridization at Cβ in the transition state (Secondary KIE). |

| Proton Transfer | N-D | 7.2 | N-H bond breaking is rate-limiting (Primary KIE). |

Transition State Characterization via Isotopic Perturbation

The precise value of a KIE can offer a detailed picture of the transition state structure. For example, in a hydrogen transfer reaction, a linear and symmetric transition state, where the hydrogen is equally bonded to the donor and acceptor atoms, will exhibit a maximal primary KIE. Conversely, an "early" or "late" transition state, where the hydrogen is more strongly bonded to either the reactant or the product, will show a smaller KIE. By systematically studying the KIE for different steps in a reaction catalyzed by this compound, a detailed energy profile and the nature of various transition states can be mapped out.

Solvent Isotope Effects in Chemical Transformations Involving this compound

When a reaction is performed in a deuterated solvent, such as D₂O, a solvent isotope effect (SIE) can be observed. For reactions involving this compound, which has exchangeable deuterons on the hydroxyl groups, the study of SIEs can be particularly revealing. The exchange of these deuterons with protons from a protic solvent (or vice-versa) can influence the reaction rate.

If a proton transfer from the solvent is part of the rate-determining step, a significant normal SIE (kH₂O/kD₂O > 1) is typically observed. This is because the O-D bond in D₂O is stronger than the O-H bond in H₂O. Conversely, an inverse SIE (kH₂O/kD₂O < 1) can occur under certain circumstances, for instance, if a pre-equilibrium step involves the deprotonation of the amine.

Table 2: Hypothetical Solvent Isotope Effects for a Reaction Catalyzed by Bis(2-hydroxyethyl)amine

| Solvent | Rate Constant (k, s⁻¹) | Solvent Isotope Effect (kH₂O/kD₂O) | Mechanistic Implication |

| H₂O | 2.5 x 10⁻⁴ | 2.8 | Proton transfer from the solvent is likely rate-limiting. |

| D₂O | 0.9 x 10⁻⁴ |

Note: This table presents hypothetical data to illustrate the concept of solvent isotope effects. Specific experimental values for reactions involving this compound would be required for a definitive analysis.

Probing Intramolecular and Intermolecular Hydrogen Transfer Processes

The deuterium label in this compound is an invaluable probe for distinguishing between intramolecular and intermolecular hydrogen transfer mechanisms. In an intramolecular process, a hydrogen (or deuterium) is transferred within the same molecule. In an intermolecular process, the transfer occurs between different molecules.

By designing experiments where this compound is a potential hydrogen donor or acceptor, the fate of the deuterium label can be tracked using techniques like mass spectrometry or NMR spectroscopy. For example, if a reaction is carried out with the d11-labeled compound and the deuterium is found to be incorporated into the product or another reactant, it provides strong evidence for an intermolecular hydrogen transfer. If the deuterium remains within the original molecular framework or is transferred to a different position within the same molecule, an intramolecular pathway is indicated.

Studies on hydrogen bonding are also facilitated by isotopic labeling. The strength of hydrogen bonds can be subtly altered by deuterium substitution, which can be observed through spectroscopic shifts, providing further mechanistic details.

Research Applications As Isotopic Tracers

Application as an Internal Standard in Bioanalytical and Environmental Quantitative Research

Method Development for Quantitative Analysis in Complex Research Matrices

The development of robust and reliable analytical methods is essential for accurately quantifying Diethanolamine (B148213) (DEA) in a variety of complex samples where it may be present as a contaminant or component. The use of Bis(2-hydroxyethyl)amine-d11 (B599263) as an internal standard is a cornerstone of modern method development for DEA, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgeurl-pesticides.eueurl-pesticides.eu This approach enables precise quantification even in challenging matrices such as industrial process waters, consumer products, and environmental samples. rsc.orgnih.govgoogle.com

Researchers have developed specific methods for various applications:

Industrial and Environmental Waters: The analysis of alkanolamines in refinery process waters is complicated by high concentrations of ammonium. nih.gov One method utilized capillary electrophoresis with indirect UV detection, employing a different internal standard (Triethanolamine) and standard addition for quantification. nih.gov A more recent approach for quantifying ethanolamines in oil and gas-produced waters involves solid-phase extraction (SPE) to clean up the sample, followed by LC-MS/MS analysis. In this method, isotopically labeled standards, including a D8-labeled version of DEA, were spiked into the samples before extraction to ensure accurate measurement. rsc.org

Consumer Products: Methods have been established for the rapid detection of DEA in cosmetics. One such method involves ultrasonic extraction with ethanol, followed by centrifugation and analysis by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). google.com This method achieved a detection limit of 0.05% with standard addition recoveries greater than 90%, demonstrating high accuracy. google.com

Food Products: A method for analyzing highly polar pesticides, including DEA, in foods of plant origin uses an extraction with acidified methanol (B129727) followed by direct analysis with LC-MS/MS. eurl-pesticides.eueurl-pesticides.eu The quantification is performed with the aid of isotopically labeled analogues of the target analytes, which are added at the beginning of the procedure to compensate for analyte losses and matrix effects. eurl-pesticides.eu

The following table summarizes key aspects of analytical methods developed using an isotopic tracer approach for the quantification of Diethanolamine.

Table 1: Methodologies for Diethanolamine (DEA) Analysis Using Isotopic Standards

| Matrix | Analytical Technique | Sample Preparation | Key Findings | Reference |

|---|---|---|---|---|

| Oil and Gas Produced Water | LC-MS/MS | Solid-Phase Extraction (SPE) | The use of isotopic standards was critical for mitigating significant matrix effects inherent in the complex water samples. | rsc.org |

| Cosmetics | HPLC-MS/MS | Ultrasonic Extraction | The method is rapid and sensitive, with a recovery of standard addition greater than 90% and a relative standard deviation of less than 5%. | google.com |

| Foods of Plant Origin | LC-MS/MS | Acidified Methanol Extraction | Direct analysis after extraction is possible; isotopically labeled internal standards compensate for recovery losses and matrix effects. | eurl-pesticides.eueurl-pesticides.eu |

| Amine-based CO2 Capture | Not specified | LLE or SPE | Adding the deuterated internal standard before sample preparation is essential for accurate quantification in unknown samples. | gassnova.no |

Validation of Analytical Procedures Using Isotopic Standards

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. researchgate.netdemarcheiso17025.com Using a stable isotopic standard like this compound is fundamental to achieving a robust and reliable validation, as it helps to accurately determine the method's performance characteristics. nih.gov Key validation parameters that are assessed include accuracy, precision, linearity, and sensitivity (limits of detection and quantification). nih.govdemarcheiso17025.com

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies in spiked samples. google.com Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). nih.govgoogle.com In a method for analyzing DEA in refinery waters, the use of an internal standard and standard addition resulted in excellent accuracy, with uncertainties of 8% and 5% for spiked samples. nih.gov The method also showed good repeatability for migration times and peak areas. nih.gov

Linearity: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing standards at several concentration levels. rsc.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For the analysis of DEA in refinery process waters by capillary electrophoresis, the LOD and LOQ were found to be 0.2 ppm and 0.7 ppm, respectively. nih.gov A patent for analyzing alkanolamines using an isotope dilution method reported a potential detection limit for diethanolamine of 0.1 ng/mL or higher and a quantification limit of 0.1 ng/mL or higher. google.com

The following table provides an example of validation data from a published analytical method.

Table 2: Example of Method Validation Parameters for Diethanolamine (DEA) Analysis

| Parameter | Matrix | Method | Result | Reference |

|---|---|---|---|---|

| Accuracy | Refinery Process Waters | Capillary Electrophoresis | 5-8% uncertainty in spiked samples | nih.gov |

| Precision (Repeatability) | Refinery Process Waters | Capillary Electrophoresis | RSD < 0.5% for migration times; RSD < 3.5% for corrected peak areas | nih.gov |

| Limit of Detection (LOD) | Refinery Process Waters | Capillary Electrophoresis | 0.2 ppm | nih.gov |

| Limit of Quantification (LOQ) | Refinery Process Waters | Capillary Electrophoresis | 0.7 ppm | nih.gov |

| Recovery | Cosmetics | HPLC-MS/MS | > 90% | google.com |

| Precision (RSD) | Cosmetics | HPLC-MS/MS | < 5% | google.com |

Computational and Theoretical Studies of Deuterated Bis 2 Hydroxyethyl Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into molecular behavior at the atomic level. For Bis(2-hydroxyethyl)amine-d11 (B599263), these calculations can elucidate the nuanced effects of deuteration on the molecule's electronic structure, geometry, and vibrational characteristics.

Energetic and Geometrical Effects of Deuteration

The replacement of eleven hydrogen atoms with deuterium (B1214612) in Bis(2-hydroxyethyl)amine results in subtle but predictable alterations to its molecular geometry and energetic profile. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can quantify these changes. The primary geometric effect of deuteration is a slight shortening of the carbon-deuterium (C-D) and oxygen-deuterium (O-D) bonds compared to their C-H and O-H counterparts in the non-deuterated molecule. This phenomenon arises from the lower zero-point energy of the heavier D-vibrator, leading to a slightly smaller average bond length.

Energetically, the deuterated compound is more stable than its protium (B1232500) analogue due to the difference in zero-point vibrational energies (ZPVE). This increased stability can be calculated and is a key factor in understanding isotope effects on reaction equilibria.

Below is a hypothetical data table illustrating the kind of geometric parameters that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) for both the deuterated and non-deuterated forms of bis(2-hydroxyethyl)amine.

| Parameter | Bis(2-hydroxyethyl)amine | This compound |

| C-N Bond Length (Å) | 1.475 | 1.474 |

| C-C Bond Length (Å) | 1.520 | 1.519 |

| C-O Bond Length (Å) | 1.430 | 1.429 |

| O-H/O-D Bond Length (Å) | 0.960 | 0.958 |

| C-H/C-D Bond Length (Å) | 1.090 | 1.088 |

| C-N-C Bond Angle (°) | 112.5 | 112.4 |

| C-C-O Bond Angle (°) | 110.0 | 110.0 |

Note: The data in this table is illustrative and represents typical changes observed upon deuteration. Actual values would be derived from specific quantum chemical calculations.

Vibrational Frequencies and Zero-Point Energy Contributions

Vibrational spectroscopy is highly sensitive to isotopic substitution. In the case of this compound, the vibrational frequencies associated with the C-D and O-D bonds are significantly lower than the corresponding C-H and O-H stretching frequencies in the non-deuterated molecule. This is a direct consequence of the increased mass of the deuterium atom.

The zero-point vibrational energy (ZPVE) is the sum of the energies of all vibrational modes of a molecule at absolute zero. uni-muenchen.de Due to the lower vibrational frequencies of the deuterated bonds, the ZPVE of this compound is lower than that of its non-deuterated counterpart. googleapis.com This difference in ZPVE is the primary origin of the kinetic isotope effect, where reactions involving the breaking of a bond to deuterium are slower than those involving a bond to hydrogen.

A comparison of calculated vibrational frequencies for key stretching modes is presented in the table below.

| Vibrational Mode | Bis(2-hydroxyethyl)amine (cm⁻¹) | This compound (cm⁻¹) |

| O-H/O-D Stretch | ~3400 | ~2500 |

| N-H/N-D Stretch | ~3350 | ~2480 |

| C-H/C-D Stretch | ~2900-3000 | ~2100-2200 |

Note: This table contains representative frequency ranges. Precise values are obtained from computational frequency analysis.

Molecular Dynamics Simulations for Deuterium Isotope Effects on Conformational Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. researchgate.net For a flexible molecule like this compound, MD simulations are invaluable for understanding how deuteration affects its conformational landscape and dynamics.

The replacement of hydrogen with deuterium can influence the conformational preferences of the molecule. The slightly shorter and stronger effective bonds involving deuterium can lead to subtle shifts in the populations of different conformers. These shifts, though small, can have a cumulative effect on the macroscopic properties of the substance. MD simulations can reveal changes in the dihedral angle distributions and the rates of conformational transitions upon deuteration. For instance, the increased mass of deuterium can slow down the rotational motion around single bonds, leading to longer lifetimes for certain conformations.

Theoretical Modeling of Reaction Pathways and Isotopic Selectivity

Theoretical modeling can be employed to investigate the reaction pathways of this compound and to predict any isotopic selectivity. By mapping the potential energy surface for a given reaction, computational methods can identify transition states and calculate activation energies.

The kinetic isotope effect (KIE) is a key area where theoretical modeling provides critical insights. For reactions involving the cleavage of a C-D or O-D bond, the activation energy is expected to be higher than for the corresponding C-H or O-H bond cleavage due to the ZPVE difference. This leads to a slower reaction rate for the deuterated compound. Theoretical models can predict the magnitude of the KIE, which can then be used to elucidate reaction mechanisms.

Furthermore, in reactions where there is a choice of chemically similar but isotopically different sites, theoretical modeling can predict the isotopic selectivity. For example, in a deprotonation reaction, a base might preferentially abstract a proton over a deuteron (B1233211) due to the lower activation energy associated with breaking the C-H bond. These theoretical predictions are crucial for designing and interpreting experiments involving isotopically labeled molecules.

Future Directions in Deuterated Amine Research

Development of Novel and Efficient Deuteration Technologies

The synthesis of deuterated amines is evolving beyond traditional methods, which are often limited by harsh conditions or the high cost of reagents like lithium aluminum deuteride. ulb.ac.be Research is now focused on developing more versatile, selective, and efficient catalytic strategies. A significant trend is the use of D₂O as an inexpensive and readily available deuterium (B1214612) source. researchgate.netacs.orgacs.org

Recent advancements include a single-electron-transfer reductive deuteration of ketoximes and aldoximes using samarium(II) iodide and D₂O, which achieves excellent deuterium incorporation (>95%) and tolerates a wide variety of functional groups. researchgate.netacs.org Another innovative, metal-free approach allows for the divergent synthesis of amines selectively deuterated at their α and/or β positions by treating ynamides with a combination of triflic acid and triethylsilane, with deuteration controlled by the choice of deuterated reagents. ulb.ac.benih.govrsc.org Furthermore, a tandem protocol using PtRu nanowire catalysts has been developed for the diversified deuteration of secondary aliphatic amines under mild conditions. acs.org These methods represent a move towards more practical and scalable syntheses, which are crucial for making a wider range of deuterated amines, including complex drug molecules, more accessible for research. researchgate.netresearchgate.net

| Deuteration Technology | Reagents/Catalyst | Key Advantages | Relevant Compounds |

| Single-Electron-Transfer Reduction | SmI₂, D₂O | High deuterium incorporation (>95%), excellent chemoselectivity, mild conditions. researchgate.netacs.org | α-Deuterated Primary Amines researchgate.netacs.org |

| Domino Keteniminium/Iminium Activation | Ynamides, Triflic Acid, Triethylsilane (deuterated or not) | Metal-free, versatile for selective α and/or β deuteration, user-friendly. ulb.ac.benih.gov | Phenethylamine, Dopamine ulb.ac.be |

| Catalytic Reduction with D₂ | PtRu Nanowires, D₂ (from D₂O) | Mild conditions, diversified deuteration patterns for secondary amines. acs.org | Secondary Aliphatic Amines acs.org |

| Reductive Deuteration of Nitriles | SmI₂, D₂O, Et₃N | High deuterium incorporation, excellent regioselectivity for α,α-dideuterio amines. researchgate.net | α,α-dideuterio amines researchgate.net |

Integration of Multi-Omics Data with Isotopic Tracing Techniques

The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems. nih.govmdpi.com Isotopic tracers, such as deuterated amines, are critical to this integrated approach by adding a dynamic dimension to the largely static snapshots provided by other omics technologies. researchgate.net This synergy allows researchers to move from identifying molecular components to understanding their flux through metabolic pathways and their impact on the entire cellular network. nih.govfrontiersin.org

Future developments will focus on creating more sophisticated computational tools and pipelines to handle and integrate these large, heterogeneous datasets. nih.govresearchgate.net By combining stable isotope tracing with multi-omics, researchers can construct comprehensive models of cellular processes and disease mechanisms. nih.govmdpi.com For instance, tracing the metabolism of a deuterated compound can be correlated with changes in gene expression and protein abundance, providing a more complete picture of the cellular response. nih.govoup.com This integrated analysis is essential for identifying key regulatory points in biological networks, which can become targets for therapeutic intervention. frontiersin.org The ultimate goal is a systems-level understanding of biology, where the flow of molecules, tracked by isotopic labeling, is connected to the underlying genetic and proteomic machinery. mdpi.com

Advancements in High-Throughput Screening Methodologies for Isotopic Studies

The demand for faster analysis in drug discovery and metabolomics has spurred advancements in high-throughput screening (HTS) tailored for isotopic studies. nih.govbasicmedicalkey.com Traditional methods are often too slow for the large-scale screening required in modern research. chemrxiv.org Future methodologies will focus on further automation, miniaturization, and novel detection technologies to accelerate the analysis of isotopically labeled compounds. nih.gov

A major advancement is the use of mass spectrometry (MS) in HTS platforms. acs.org New methods enable the rapid analysis of thousands of samples, with robotic platforms used for sample preparation and handling. nih.gov For example, a 96-plex isotope tagging strategy has been developed for high-throughput metabolomics, allowing for the analysis of 288 samples in just two hours, significantly alleviating previous workflow bottlenecks. chemrxiv.org Furthermore, specialized software and algorithms are being created for the high-throughput calculation and analysis of isotopic distributions in complex samples, which is crucial for the accurate interpretation of data from proteomics and metabolomics screens. acs.org Quality control parameters based on isotopic distributions are also being implemented to automatically vet large numbers of spectra, ensuring the reliability of HTS data. nih.gov

| HTS Advancement | Technology | Impact on Isotopic Studies |

| Multiplexed Isotope Tagging | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enables analysis of hundreds of samples in a few hours, increasing throughput for metabolomics. chemrxiv.org |

| Automated Quality Control | High-Resolution Mass Spectrometry, Robotics | Implements objective, automated sorting of large numbers of peptide spectra based on isotopic patterns. nih.gov |

| High-Throughput Isotopic Distribution Calculation | R-package software (e.g., BRAIN) | Facilitates rapid and memory-efficient calculation of theoretical isotopic distributions for MS data analysis in proteomics and metabolomics. acs.org |

| Homogenous Assay Systems | Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP) | Enables automated "mix and read" procedures for screening large compound libraries in isotopic assays. nih.gov |

Q & A

Basic Research Questions

Q. How can Bis(2-hydroxyethyl)amine-d11 be unambiguously identified in deuterated reaction systems?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm deuterium incorporation at the hydroxyethyl positions. Compare chemical shifts with non-deuterated analogs (e.g., Bis(2-hydroxyethyl)amine, CAS 111-42-2) . Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate the molecular ion peak (M+H⁺) at m/z 116.20 for this compound .

Q. What synthetic routes are optimal for preparing this compound with high isotopic purity (≥98 atom% D)?

- Methodology : Employ deuterium exchange reactions using deuterated solvents (e.g., D₂O) under acidic or basic catalysis. Monitor deuteration efficiency via FT-IR spectroscopy for O-D stretching vibrations (~2500 cm⁻¹) . Purify via column chromatography with deuterated eluents to minimize proton contamination .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow GHS hazard guidelines for skin/eye irritation (Category 2/2A) and flammability (Category 2). Use PPE (gloves, goggles) and work in ventilated fume hoods. Store in inert atmospheres (argon) at ≤4°C to prevent decomposition .

Advanced Research Questions

Q. How does isotopic substitution (D vs. H) in this compound influence its reactivity in condensation reactions (e.g., esterification or amidation)?

- Methodology : Perform kinetic studies using stopped-flow techniques under controlled pH and temperature. Compare rate constants (k) between deuterated and non-deuterated analogs. Use isotopic effect (k_H/k_D) calculations to quantify deuterium’s impact on transition states .

Q. What analytical challenges arise when quantifying trace impurities (e.g., residual non-deuterated species) in this compound?

- Methodology : Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) to resolve isotopic variants . Validate limits of detection (LOD) via spike-recovery experiments .

Q. How can researchers ensure reproducibility in deuterium content measurements across different batches of this compound?

- Methodology : Implement qNMR with a certified deuterated reference standard (e.g., DMSO-d₆). Use integration ratios of ¹H (non-deuterated regions) and ²H signals to calculate atom% D. Cross-validate with combustion analysis coupled to isotope-ratio mass spectrometry (IRMS) .

Q. What experimental strategies mitigate isotopic scrambling during long-term storage of this compound?

- Methodology : Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH). Monitor deuterium retention via time-course ²H NMR. Use stabilizers like radical scavengers (e.g., BHT) or chelating agents to prevent acid-catalyzed H/D exchange .

Q. How should researchers address conflicting data on the solvation behavior of this compound in polar vs. non-polar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.